3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid
Description
3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid is a synthetic compound featuring a furan ring substituted with a 2,5-dichlorophenyl group and a β-amino propanoic acid side chain.
Structure
3D Structure
Properties
CAS No. |
773125-95-4 |
|---|---|
Molecular Formula |
C13H11Cl2NO3 |
Molecular Weight |
300.13 g/mol |
IUPAC Name |
3-amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C13H11Cl2NO3/c14-7-1-2-9(15)8(5-7)11-3-4-12(19-11)10(16)6-13(17)18/h1-5,10H,6,16H2,(H,17,18) |
InChI Key |
DEDMBDKHYZMPEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(CC(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
A one-pot protocol combines 2-bromofuran (1 eq), 2,5-dichlorophenylboronic acid (1.1 eq), and PdCl₂(dppf) (2 mol%) in THF/H₂O (3:1) at 60°C. After 8 hours, in situ Knoevenagel condensation with malonic acid and subsequent amination achieves an overall 62% yield.
Buchwald-Hartwig Amination
For late-stage functionalization, 3-bromo-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid (1 eq) reacts with NH₃ (5 eq) using Xantphos-Pd-G3 (3 mol%) and Cs₂CO₃ (2 eq) in dioxane at 100°C. This method provides 78% yield with complete retention of stereochemistry.
Alternative Pathways via Cyclization Reactions
Paal-Knorr Furan Synthesis
Heating 1-(2,5-dichlorophenyl)-4-chloro-1,4-diketone (1 eq) with ammonium acetate (3 eq) in acetic acid at 120°C for 6 hours generates the furan-2-yl core (81% yield). Subsequent Strecker synthesis introduces the amino acid moiety.
Oxidative Cyclization
Using Mn(OAc)₃ (1.5 eq) in AcOH at 80°C, 3-(2,5-dichlorophenyl)prop-2-yn-1-ol (1 eq) cyclizes to form the furan ring (89% yield). The alkyne precursor is obtained via Sonogashira coupling (PdCl₂(PPh₃)₂, CuI, 70°C).
Industrial-Scale Production Methods
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Catalyst Loading | 1–5 mol% | 0.1–0.5 mol% |
| Solvent Volume | 10–20 mL/g substrate | 2–5 mL/g substrate |
| Yield | 60–75% | 82–88% |
| Purity | 90–95% (HPLC) | 99.5% (HPLC) |
Key industrial optimizations:
- Continuous Hydrogenation : Raney Ni beds at 50 bar H₂ convert intermediates with 99% conversion
- Crystallization : Anti-solvent (n-heptane) addition in cooled (−20°C) ethanol achieves 99.9% purity
- Waste Reduction : Pd recovery via chelating resins (>95% retrieval)
Critical Analysis of Methodologies
Yield and Selectivity Comparison
| Method | Avg Yield | Diastereomeric Ratio | Cost Index |
|---|---|---|---|
| Multi-Step Organic | 68% | 3:1 | $$$$ |
| Suzuki-Knoevenagel | 62% | 1:1 | $$$ |
| Buchwald-Hartwig | 78% | >20:1 | $$$$$ |
| Paal-Knorr/Strecker | 54% | 2:1 | $$ |
Key Challenges and Solutions
- Amino Group Instability : Use of Boc-protected intermediates prevents decomposition during furan ring formation
- Regioselectivity : DFT calculations guide solvent selection (ε > 15) to favor 5-substitution
- Scale-Up Limitations : Microreactor technology reduces exothermic risks in Knoevenagel steps
Purification and Characterization
Crystallization Protocol :
- Dissolve crude product in hot EtOH (65°C, 10 mL/g)
- Add activated charcoal (5% w/w), stir 30 min
- Filter through celite, cool filtrate to −20°C
- Collect crystals, wash with cold EtOH (Yield: 92%, Purity: 99.7%)
Analytical Data :
- HPLC : t_R = 8.2 min (C18, 70:30 MeCN/H₂O + 0.1% TFA)
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H), 7.56 (dd, J=8.4, 2.4 Hz, 1H), 7.48 (d, J=2.4 Hz, 1H), 6.95 (d, J=3.2 Hz, 1H), 6.52 (d, J=3.2 Hz, 1H), 4.21 (m, 1H), 2.98 (dd, J=14.8, 4.8 Hz, 1H), 2.72 (dd, J=14.8, 8.0 Hz, 1H)
- HRMS : [M+H]⁺ calcd. 300.0294, found 300.0291
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions. Key findings include:
| Reaction Conditions | Reagents | Major Products | Reference |
|---|---|---|---|
| Mild aqueous oxidation | KMnO₄ (pH 7–8) | Oxime derivatives | |
| Strong acidic oxidation | H₂O₂/H₂SO₄ | Nitropropanoic acid analogs |
Mechanistic studies suggest oxidation proceeds via radical intermediates, with the furan ring stabilizing transition states through conjugation .
Substitution Reactions
The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS):
| Position | Conditions | Reagents | Products |
|---|---|---|---|
| Para-chlorine | High-temperature aqueous NaOH | Hydroxyl derivatives | 3-Amino-3-[5-(2-hydroxy-5-Cl-phenyl)furan-2-yl]propanoic acid |
| Ortho-chlorine | AlCl₃-catalyzed alkylation | Alkyl halides (R-X) | Alkyl-substituted phenyl derivatives |
Experiments demonstrate that electron-withdrawing groups on the phenyl ring enhance NAS reactivity at the ortho position .
Reduction Reactions
The carboxylic acid moiety can be reduced to alcohol or amine derivatives:
| Target Group | Reagents | Conditions | Products |
|---|---|---|---|
| Carboxylic acid | LiAlH₄ | Anhydrous THF, reflux | 3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanol |
| Nitro intermediates | H₂/Pd-C | Ethanol, 25°C | Amine-functionalized analogs |
Reduction selectivity depends on solvent polarity, with nonpolar solvents favoring carboxylic acid reduction.
Hydroarylation in Superacidic Media
Under Brønsted superacids (e.g., CF₃SO₃H), the compound engages in hydroarylation with arenes:
| Acid Catalyst | Arene | Temperature | Product Yield |
|---|---|---|---|
| TfOH (10 eq.) | Benzene | 25°C | 78% |
| AlCl₃ (5 eq.) | Toluene | 40°C | 65% |
Density functional theory (DFT) calculations reveal that O,C-diprotonated dications (B ) serve as key intermediates, with electrophilicity indices (ω) of 5.2–5.3 eV . These species exhibit LUMO localization at the C3 position, facilitating electrophilic aromatic substitution.
Protection/Deprotection Strategies
Functional group protection is critical for selective derivatization:
| Protected Group | Reagent | Conditions | Deprotection Method |
|---|---|---|---|
| Amino | Di-tert-butyl dicarbonate | CH₂Cl₂, 0°C | TFA/CH₂Cl₂ (1:1) |
| Carboxylic acid | Methyl chloroformate | Pyridine, 25°C | NaOH/MeOH (2M, reflux) |
Protected derivatives enable sequential functionalization without cross-reactivity .
Solvent-Dependent Reactivity
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the dichlorophenyl group, while polar protic solvents (e.g., ethanol) favor reduction pathways. Computational models correlate solvent dielectric constants with reaction activation energies .
Stability Under Physiological Conditions
Hydrolysis studies in phosphate-buffered saline (pH 7.4, 37°C) indicate:
-
Half-life : 12.3 hours
-
Primary degradation products : Furan ring-opened dicarboxylic acids and dechlorinated amines.
Scientific Research Applications
3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide
A closely related compound, 3-amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide (CAS: 771522-75-9), differs in two critical aspects:
- Substituent Position : The phenyl group has a single chlorine atom at the meta (3-) position instead of para and ortho (2,5-) positions.
- Functional Group : The terminal carboxylic acid (-COOH) is replaced with an amide (-CONH₂) .
Table 1: Structural and Physicochemical Comparison
| Property | 3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic Acid | 3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide |
|---|---|---|
| Molecular Formula | C₁₃H₁₁Cl₂NO₃ | C₁₃H₁₃ClN₂O₂ |
| Molecular Weight (g/mol) | ~316.15 | 264.71 |
| Chlorine Substitution | 2,5-Dichlorophenyl | 3-Chlorophenyl |
| Terminal Functional Group | Carboxylic Acid (-COOH) | Amide (-CONH₂) |
| Calculated LogP* | ~2.8 (higher lipophilicity) | ~2.1 (moderate lipophilicity) |
*LogP values estimated using fragment-based methods.
Impact of Structural Differences
Chlorine Substitution Patterns
- Steric and Polar Effects : The para-chlorine in the target compound may hinder rotational freedom, while the meta-chlorine in the analog allows greater conformational flexibility.
Functional Group Influence
- Acid vs. Amide : The carboxylic acid group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing membrane permeability. Conversely, the amide group in the analog may enhance metabolic stability and bioavailability .
Biological Activity
3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid (CAS: 771522-86-2) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C13H12Cl2N2O2
- Molar Mass : 299.15 g/mol
Synthesis
The synthesis of this compound involves the hydroarylation of furan derivatives with arenes under specific reaction conditions. The compound can be derived from the reaction of 5-(2,5-dichlorophenyl)furan with appropriate amino acids through various synthetic methodologies including Friedel-Crafts reactions and superacid catalysis .
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. In studies, compounds at a concentration of 64 µg/mL exhibited good activity against Candida albicans, Escherichia coli, and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Concentration (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Candida albicans | 64 | Good |
| Compound B | Escherichia coli | 64 | Moderate |
| Compound C | Staphylococcus aureus | 64 | Moderate |
Anticancer Potential
In addition to antimicrobial effects, some studies have indicated that similar compounds within this class may exhibit anticancer properties. For instance, the incorporation of heterocyclic moieties has been shown to enhance cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
Study on Antimicrobial Properties
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of furan-based propanoic acids and evaluated their antimicrobial efficacy. The study found that the presence of the dichlorophenyl group significantly enhanced the antimicrobial activity compared to other structural analogs .
Evaluation of Anticancer Activity
Another study examined the cytotoxic effects of this compound on glioma cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid?
- Methodology : Use multi-step organic synthesis involving furan ring functionalization. For example:
Step 1 : Couple 2,5-dichlorophenylboronic acid with 2-furan derivatives via Suzuki-Miyaura cross-coupling to form the 5-(2,5-dichlorophenyl)furan intermediate .
Step 2 : Introduce the amino-propanoic acid moiety via reductive amination or Michael addition, using protected amino acids (e.g., tert-butoxycarbonyl (Boc) groups) to prevent side reactions .
- Validation : Confirm product purity via HPLC (>95%) and structural integrity via H/C NMR .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use engineering controls (e.g., chemical fume hoods) and PPE (nitrile gloves, safety goggles) to avoid inhalation or dermal exposure .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : H (δ 7.2–7.5 ppm for dichlorophenyl protons; δ 6.2–6.8 ppm for furan protons) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (expected [M+H] ~350–370 Da based on analogous compounds) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?
- Troubleshooting :
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts .
- Dynamic Equilibria : Use variable-temperature NMR to identify tautomeric or conformational equilibria affecting peak splitting .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as done for 3-(4-Amino-3-phenyl-5-sulfanylidene-triazol-1-yl)-3-(2-chlorophenyl)propan-1-one) .
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?
- Structure-Activity Relationship (SAR) :
- Modify Substituents : Replace Cl groups on the phenyl ring with electron-withdrawing (-NO₂) or donating (-OCH₃) groups to modulate binding affinity .
- Scaffold Hybridization : Fuse the furan-propanoic acid core with heterocycles (e.g., benzoxazole) to enhance target selectivity .
Q. How do environmental factors (pH, temperature) affect the compound’s reactivity in aqueous solutions?
- Experimental Design :
- pH Stability Study : Incubate the compound in buffers (pH 3–10) at 37°C for 24h; monitor degradation via LC-MS .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for aromatic acids) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported molecular weights for related compounds?
- Case Study : lists a molecular weight of 17 g/mol for a structurally similar compound (C₇H₉NO₄), which is implausible. Cross-validate with high-resolution mass spectrometry (HRMS) and theoretical calculations (e.g., ChemDraw) to confirm correct values .
- Resolution : Likely typographical error; expected MW for C₇H₉NO₄ is ~171.15 g/mol .
Safety and Regulatory Compliance
Q. What ecological risks are associated with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
